molecular formula C19H21NO3 B4066423 N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-dimethylbutanamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-dimethylbutanamide

Cat. No. B4066423
M. Wt: 311.4 g/mol
InChI Key: SSBGIONNQIGSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-dimethylbutanamide, commonly known as MDB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MDB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been extensively studied for their ability to selectively target estrogen receptors in different tissues.

Scientific Research Applications

Antifungal and Antimicrobial Properties

  • The study by Kaplancıklı et al. (2013) describes the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, which showed significant antifungal activity against several fungi species, comparing favorably with the standard antifungal agent ketoconazole. This suggests potential applications in developing new antifungal treatments Kaplancıklı et al., 2013.

Cancer Research

  • Research into the design, synthesis, and evaluation of 3-arylaminobenzofuran derivatives by Romagnoli et al. (2015) indicates that these compounds, particularly 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan, exhibit potent antiproliferative activity against cancer cells, demonstrating potential for development into anticancer agents. These findings highlight the compound's ability to inhibit cancer cell growth at nanomolar concentrations, its binding to the colchicine site of tubulin, induction of apoptosis, and significant in vivo antitumor activity Romagnoli et al., 2015.

Synthesis of Novel Chemical Compounds

  • Yempala and Cassels (2017) reported on the synthesis and NMR spectral assignments of isomeric dibenzofuran carboxaldehydes, including 2-methoxydibenzo[b,d]furan-3-carbaldehyde. This work supports the development of new β-phenylethylamines and NBOMe derivatives, furthering the research into novel compounds with potential biological evaluation Yempala and Cassels, 2017.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)11-18(21)20-14-10-16-13(9-17(14)22-4)12-7-5-6-8-15(12)23-16/h5-10H,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBGIONNQIGSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-dimethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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